molecular formula C19H15ClF3N3O3S B2688251 5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 551930-98-4

5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2688251
CAS No.: 551930-98-4
M. Wt: 457.85
InChI Key: DWOCZJKTCHUPBT-UHFFFAOYSA-N
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Description

5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H15ClF3N3O3S and its molecular weight is 457.85. The purity is usually 95%.
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Mechanism of Action

Biological Activity

5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClF3N2O2S. The presence of a sulfonyl group and a trifluoromethyl group enhances its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the potential of oxadiazole derivatives in anticancer therapy. Specifically, compounds within this class have shown promising cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : In vitro assays have revealed that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. For instance, one study reported an IC50 value of 15.63 µM for a related oxadiazole compound against MCF-7 cells, which is comparable to established chemotherapeutics like Tamoxifen .
CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.63
Related Oxadiazole DerivativeA5490.12–2.78

The biological activity of oxadiazole derivatives is often attributed to their ability to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds can activate apoptotic pathways through:

  • Increased p53 Expression : Activation of the p53 tumor suppressor protein has been linked to enhanced apoptosis in cancer cells.
  • Caspase Activation : The cleavage of caspases is a hallmark of apoptosis; compounds have been shown to increase caspase-3 cleavage in treated cells .

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in preclinical models:

  • Breast Cancer Model : A study investigating the effects of various oxadiazole derivatives showed that specific modifications to the oxadiazole ring significantly increased their cytotoxicity against MCF-7 cells. The study emphasized structure-activity relationships (SAR), indicating that halogen substitutions could enhance activity .
  • Combination Therapy : Research has explored the potential of combining oxadiazole derivatives with existing chemotherapeutics to improve treatment efficacy and reduce resistance. For instance, combining these compounds with HDAC inhibitors has shown synergistic effects in various cancer cell lines .

Properties

IUPAC Name

5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3O3S/c20-14-7-1-2-9-16(14)30(27,28)26-10-4-8-15(26)18-24-17(25-29-18)12-5-3-6-13(11-12)19(21,22)23/h1-3,5-7,9,11,15H,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOCZJKTCHUPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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